Product packaging for Sulfuric acid--cinchonan-9-ol (1/2)(Cat. No.:CAS No. 5949-16-6)

Sulfuric acid--cinchonan-9-ol (1/2)

Cat. No.: B1354401
CAS No.: 5949-16-6
M. Wt: 686.9 g/mol
InChI Key: WBBHOISPYYYBTC-UHFFFAOYSA-N
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Description

Cinchonine Sulfate is the sulfate salt of Cinchonine, a naturally occurring alkaloid derived from the bark of Cinchona trees native to South America . This compound is a stereoisomer of the well-known antimalarial drug quinine and shares a similar chemical structure and some pharmacological properties . It appears as a white to light yellow powdered or microcrystalline solid with a melting point above 200°C and is insoluble in water . The product is characterized by a specific optical rotation of approximately +190° (c=1 in EtOH) . It is offered with a high purity level of >98.0% to ensure consistency and reliability in research applications. In scientific research, Cinchonine Sulfate has two primary areas of application. First, it serves as a valuable chiral catalyst or chiral auxiliary in asymmetric synthesis, where it is used to promote chirality and control the formation of specific enantiomers during chemical reactions, which is critical in the synthesis of pharmaceuticals . Second, it exhibits significant antimalarial activity against Plasmodium species, the parasites responsible for malaria . Its mechanism of action is linked to the inhibition of the enzyme heme polymerase within the malaria parasite. By disrupting this enzyme, Cinchonine prevents the detoxification of heme, leading to the accumulation of toxic levels that ultimately kill the parasite . Beyond these core uses, research also explores its potential anti-inflammatory, analgesic, and antiarrhythmic properties, as well as its ability to inhibit Cytochrome P450 2D6 (CYP2D6), which is an important enzyme in drug metabolism . Please note: This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human use. Hazards include being harmful if swallowed and may cause an allergic skin reaction. Researchers should wear appropriate protective equipment and handle the compound with care .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H46N4O6S B1354401 Sulfuric acid--cinchonan-9-ol (1/2) CAS No. 5949-16-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H22N2O.H2O4S/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBHOISPYYYBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974891
Record name Sulfuric acid--cinchonan-9-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-16-6
Record name Sulfuric acid--cinchonan-9-ol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinchonine sulphate
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Synthesis and Isolation Methodologies for Cinchonine Sulfate and Its Derivatives

Extraction and Isolation from Natural Cinchona Sources

Cinchonine (B1669041) is one of several alkaloids found in the bark of Cinchona tree species, such as Cinchona succirubra, Cinchona officinalis, and Cinchona calysaya. wordpress.com The extraction and isolation of cinchonine sulfate (B86663) is a multi-step process that separates it from other co-occurring alkaloids like quinine (B1679958), quinidine, and cinchonidine (B190817).

The general procedure begins with the pulverization of dried Cinchona bark. wordpress.comgoogle.com This powdered bark is then moistened with a basic solution, such as ammonia (B1221849) water or a mixture of sulfide (B99878) lime and sodium hydroxide, to liberate the free alkaloids from their salt forms within the plant material. wordpress.comgoogle.com Following this alkaline treatment, the alkaloids are extracted using an organic solvent like toluene (B28343) or benzene (B151609) through methods such as Soxhlet extraction. wordpress.comslideshare.net

The resulting organic extract, containing a mixture of Cinchona alkaloids, is then treated with dilute sulfuric acid. wordpress.com This step converts the alkaloids into their sulfate salts. The different alkaloids exhibit varying solubilities as sulfate salts, which allows for their fractional crystallization. Quinine sulfate, being less soluble, often crystallizes first and is separated out. google.com By carefully adjusting the pH of the remaining filtrate, typically by adding a lye solution, other alkaloids can be sequentially precipitated. google.com Cinchonine sulfate is isolated during this fractional crystallization process. wordpress.com The crude product is then purified by recrystallization, often using charcoal to decolorize the solution, to achieve the desired purity. wordpress.com An alternative, more modern technique involves supercritical fluid extraction with CO2, which can also be used to extract the alkaloids from the bark. google.com

Laboratory Synthesis Routes of Cinchonine Sulfate

In a laboratory context, the synthesis of cinchonine sulfate primarily refers to the conversion of isolated, pure cinchonine base into its sulfate salt rather than the total synthesis of the complex cinchonine molecule from simple precursors. The most direct method involves reacting the cinchonine base with sulfuric acid. ontosight.ai

The process consists of dissolving the cinchonine base in a suitable solvent and then adding a stoichiometric amount of sulfuric acid. The resulting salt, cinchonine sulfate, precipitates from the solution and can be collected by filtration. ontosight.ai The chemical structure of cinchonine sulfate consists of two molecules of the cinchonine alkaloid ionically bonded to one sulfate anion ((C₁₉H₂₂N₂O)₂·H₂SO₄). nih.gov The salt often crystallizes as a dihydrate, incorporating two water molecules into its structure. ontosight.ai This straightforward acid-base reaction is efficient and is the standard method for preparing the sulfate salt for various applications once the free alkaloid has been isolated from its natural source.

**2.3. Synthetic Derivatization Strategies for Research Applications

Cinchonine serves as a versatile chiral scaffold for the synthesis of a wide array of derivatives, which are primarily used as organocatalysts in asymmetric synthesis. These modifications typically target the C(9)-hydroxyl group, the tertiary nitrogen of the quinuclidine (B89598) ring, or the C(3)-vinyl group.

A crucial class of cinchonine derivatives is the quaternary ammonium (B1175870) salts, which function as highly effective phase-transfer catalysts (PTCs). nih.gov These are synthesized by the quaternization of the tertiary nitrogen atom in the quinuclidine core of the cinchonine molecule. rsc.org The reaction involves treating cinchonine or a modified cinchonine derivative with an active halide, most commonly an aryl methyl halide like benzyl (B1604629) bromide or anthracenylmethyl chloride. rsc.orgbuchler-gmbh.com

These N-benzylated cinchonine salts have been instrumental in the asymmetric alkylation of glycine (B1666218) Schiff bases to produce non-natural (R)-α-amino acids. organic-chemistry.org The structure of the quaternizing agent can be varied to fine-tune the catalyst's steric and electronic properties, thereby enhancing the enantioselectivity and yield of the catalyzed reaction. nih.govrsc.org For example, N-2,3,4-trifluorobenzyl-substituted derivatives have shown efficacy in asymmetric aldol (B89426) reactions. nih.gov

Interactive Table: Examples of Cinchonine-Derived Quaternary Ammonium Salt Catalysts

Quaternizing Agent Catalyst Application Reference
Benzyl Halide Asymmetric alkylation of glycine Schiff bases organic-chemistry.org
1-(bromomethyl)-3,5-dichlorobenzene α-Alkylation of tert-butyl 2-((diphenylmethylene)amino)acetate buchler-gmbh.com
2,3,4-trifluorobenzyl bromide Asymmetric aldol reactions for β-hydroxy α-amino acid synthesis nih.gov
2-bromo aryl methyl ketones Alkylation of tert-butyl glycinate (B8599266) derivatives google.com

The C(9)-hydroxyl group of cinchonine is a common site for modification to produce ester and sulfonamide derivatives, which act as bifunctional organocatalysts.

Cinchonine Esters are synthesized through the esterification of the C(9)-hydroxyl group. kemdikbud.go.idneliti.com This reaction is typically carried out by reacting cinchonine with a carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). kemdikbud.go.idresearchgate.net This strategy has been used to create derivatives like cinchonine tiglate, which was synthesized to increase the lipophilicity of the parent molecule. kemdikbud.go.idneliti.com These ester derivatives have been explored for various applications, including their potential as building blocks in medicinal chemistry. nih.gov

Cinchonine-Derived Sulfonamides are another important class of bifunctional catalysts. Their synthesis is more complex and typically begins with the conversion of the C(9)-hydroxyl group into an amino group via a Mitsunobu reaction followed by a Staudinger reduction. nih.govbeilstein-journals.org The resulting C(9)-amino-cinchonine is then reacted with sulfonyl chlorides, such as disulfonyl chlorides, to form sulfonamide dimers. nih.gov These sulfonamide derivatives have proven to be effective catalysts in asymmetric Michael additions, providing high stereoselectivity. nih.govnih.gov

Beyond the formation of simple salts, esters, and sulfonamides, cinchonine can be extensively modified to create highly specialized catalysts. These derivatives are designed to control the stereochemical outcome of a wide range of chemical reactions.

One major area is the use of cinchonine derivatives as chiral modifiers for heterogeneous metal catalysts. rsc.org For example, platinum catalysts modified with cinchonine alkaloids are highly efficient for the asymmetric hydrogenation of activated ketones, such as α-ketoesters. uevora.ptacs.org In these systems, the cinchonine derivative adsorbs onto the metal surface, creating a chiral environment that directs the approach of the substrate, leading to high enantioselectivity. rsc.org

Another strategy involves creating bifunctional catalysts by introducing a hydrogen-bond-donating group, such as a thiourea (B124793) moiety, to the cinchonine scaffold. uevora.pt Cinchona-thiourea derivatives are robust and tunable organocatalysts used in reactions like the Michael addition and Mannich-type reactions. uevora.ptdovepress.com

Furthermore, the C(3)-vinyl group of the cinchonine molecule can be chemically altered using reactions like Heck or Sonogashira coupling to introduce new functional groups or to create dimeric catalyst structures. nih.gov These advanced modifications allow for the development of catalysts with improved activity and selectivity for specific synthetic challenges. nih.gov

Interactive Table: Compound Names Mentioned in Article

Compound Name
Cinchonine
Cinchonine sulfate
Quinine
Quinidine
Cinchonidine
Toluene
Benzene
Sulfuric acid
Ammonia
Sodium hydroxide
N,N'-dicyclohexylcarbodiimide (DCC)
4-dimethylaminopyridine (DMAP)
Cinchonine tiglate
Benzyl bromide
Anthracenylmethyl chloride
N-2,3,4-trifluorobenzyl bromide
Platinum
Tiglic acid
Disulfonyl chloride

Cinchonine Sulfate As a Chiral Auxiliary and Organocatalyst in Asymmetric Synthesis

Fundamental Principles of Cinchonine (B1669041) Sulfate-Mediated Asymmetric Induction

The efficacy of cinchonine sulfate (B86663) and its derivatives in mediating asymmetric induction stems from their unique bifunctional nature. The structure contains both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating hydroxyl group, positioned in a rigid framework. This arrangement allows the catalyst to interact with both the nucleophile and the electrophile in a highly organized, stereocontrolling manner.

The most widely accepted mechanism is the bifunctional Brønsted acid-hydrogen bonding model. acs.orgnih.gov In this model:

The basic quinuclidine nitrogen atom acts as a Brønsted base, deprotonating the nucleophile (e.g., a thiol, malonate, or alcohol). This creates a nucleophilic anion and a protonated catalyst. nih.gov

The resulting protonated quinuclidinium ion then serves as a Brønsted acid, activating the electrophile (e.g., an enone or nitroolefin) via hydrogen bonding.

Simultaneously, the hydroxyl group (or a derivative like a urea (B33335) or squaramide moiety) at the C9 position of the cinchonine framework engages in hydrogen bonding with the nucleophile. nih.gov

This dual activation brings the reactants together in a chiral pocket, orienting them for a stereoselective C-C or C-X bond formation. The specific conformation of the catalyst and the network of noncovalent interactions, including hydrogen bonds, π-stacking, and C-H···π interactions, within the transition state are critical for determining the high degree of stereoselectivity. nih.gov The predictable stereochemical relationship between the catalyst and the product allows for the synthesis of either enantiomer of a target molecule by using cinchonine or its pseudo-enantiomer, cinchonidine (B190817). sci-hub.se

Applications in Enantioselective Transformations

The principles of cinchonine-mediated asymmetric induction have been successfully applied to a wide array of important chemical transformations.

The asymmetric aldol (B89426) reaction, a powerful method for carbon-carbon bond formation, has been effectively catalyzed by cinchonine derivatives. Primary amines derived from cinchonine have been shown to catalyze the direct aldol reaction between aromatic aldehydes and cyclic ketones. mdpi.com These reactions proceed cleanly to afford the corresponding anti-aldol adducts with high yields, diastereoselectivities, and excellent enantioselectivities. mdpi.comresearchgate.net For instance, a chitosan-supported cinchonine catalyst has been utilized for direct asymmetric aldol reactions in water, demonstrating high efficiency and recyclability. researchgate.net

Table 1: Cinchonine-Catalyzed Asymmetric Aldol Reactions

AldehydeKetoneCatalyst SystemYield (%)dr (anti:syn)ee (%) (anti)Reference
4-NitrobenzaldehydeCyclohexanoneCinchonine-derived primary amine999:199 mdpi.com
4-ChlorobenzaldehydeCyclohexanoneCinchonine-derived primary amine989:198 mdpi.com
2-NaphthaldehydeCyclohexanoneCinchonine-derived primary amine998:197 mdpi.com
4-NitrobenzaldehydeCyclohexanoneChitosan-supported succinic anhydride-cinchonine99-96 researchgate.net
4-ChlorobenzaldehydeCyclohexanoneChitosan-supported succinic anhydride-cinchonine98-94 researchgate.net

Cinchonine-based organocatalysts are highly effective in promoting enantioselective Michael additions, a key reaction for forming C-C and C-heteroatom bonds. Bifunctional cinchonine derivatives, particularly those incorporating a thiourea (B124793) moiety at the 9-position, have been developed for the conjugate addition of malonate esters to various nitroolefins. rsc.org These catalysts operate through the dual hydrogen-bonding activation mechanism, leading to high enantioselectivity. rsc.org Similarly, cinchona alkaloid-squaramide catalysts have been studied in sulfa-Michael additions, where they facilitate the addition of thiols to enones with excellent stereocontrol. nih.govacs.org

Table 2: Enantioselective Michael Additions Catalyzed by Cinchonine Derivatives

Michael DonorMichael AcceptorCatalystYield (%)ee (%)Reference
Dimethyl malonateβ-Nitrostyrene9-Thiourea-9-deoxy-epicinchonine9595 rsc.org
Diethyl malonate(E)-1-Nitro-2-(p-tolyl)ethene9-Thiourea-9-deoxy-epicinchonine9894 rsc.org
ThiophenolCyclohex-2-en-1-oneCinchona alkaloid-derived urea9463 acs.org
4-fluorothiophenolChalconeCinchona alkaloid-squaramide9896 nih.gov
Thioacetic acidN-acryloyloxazolidin-2-oneQuinine-derived thiourea9596 acs.org

In the realm of asymmetric hydrogenation, cinchonine and its derivatives are primarily used as chiral modifiers for heterogeneous metal catalysts, most notably platinum. researchgate.netacs.org When adsorbed onto the surface of a platinum catalyst, the cinchonine molecule creates chiral pockets that direct the hydrogenation of prochiral ketones, such as α-ketoesters, to yield one enantiomer of the corresponding alcohol preferentially. researchgate.net Furthermore, iridium complexes with chiral diamine ligands derived from cinchona alkaloids have been successfully employed in the asymmetric transfer hydrogenation of aromatic ketones, achieving high conversions and enantioselectivities up to 95% ee.

Table 3: Asymmetric Hydrogenation Reactions Using Cinchonine-Based Systems

SubstrateCatalyst SystemProductConversion (%)ee (%)Reference
Acetophenone[IrCl(COD)]₂ / QCD-Amine (Cinchonidine-derived)(R)-1-Phenylethanol>9995
1-Acetonaphthone[IrCl(COD)]₂ / QCD-Amine (Cinchonidine-derived)(R)-1-(Naphthalen-1-yl)ethanol>9994
Ethyl pyruvateCinchonidine-modified Pt/Al₂O₃(R)-Ethyl lactateHigh>80 researchgate.net
Acetophenone[IrCl(COD)]₂ / QCI-Amine (Cinchonine-derived)(S)-1-Phenylethanol>9994

Enantioselective halocyclization reactions are crucial for the synthesis of chiral halogenated heterocycles. Cinchonine-derived catalysts have been instrumental in advancing this area. Dimeric cinchona alkaloid catalysts, such as those based on hydroquinidine (B1662865) (a stereoisomer of hydrocinchonine), are effective in catalyzing asymmetric chlorolactonizations and other chlorocyclizations. msu.edu Quaternary ammonium (B1175870) salts derived from cinchonine and its pseudo-enantiomer cinchonidine can act as chiral phase-transfer catalysts, enabling reactions like enantioselective iodolactonization. capes.gov.br These catalysts generate a chiral electrophilic halogen species or coordinate with the substrate to induce facial selectivity during the cyclization step. capes.gov.br

Table 4: Cinchonine-Derivative-Catalyzed Asymmetric Halocyclization

SubstrateHalogen Source/ReagentCatalystProduct Typeee (%)Reference
4-Penten-1-yl-carbamic acidTrichloroisocyanuric acid(DHQD)₂PHAL (Dimeric Cinchona Alkaloid)Chloro-pyrrolidine98 msu.edu
Styrene-type olefinic acidN-BromosuccinimideCinchonineBromo-lactone76 thieme-connect.de
Pent-4-enoic acidIodineCinchonidine-derived ammonium saltIodo-lactone80 capes.gov.br

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant goal for sustainable chemistry. A protonated form of cinchonine has been identified as a highly effective, metal-free, and biocompatible organocatalyst for the cycloaddition of CO₂ to N-alkyl aziridines. nih.govresearchgate.net This reaction produces valuable oxazolidin-2-one structures with excellent regioselectivity. Remarkably, the process operates under very mild conditions—room temperature and atmospheric CO₂ pressure—without the need for any co-catalyst. nih.govresearchgate.net The bifunctional nature of the protonated cinchonine, acting as both a hydrogen bond donor and a Lewis base activator, is key to its high catalytic activity. nih.gov

Table 5: Cinchonine-Catalyzed Cycloaddition of CO₂ to Aziridines

Aziridine SubstrateCatalystConditionsProductYield (%)Reference
1-Butyl-2-phenylaziridineCinchonine hydrochloride30 °C, 0.1 MPa CO₂, 10 mol% catalyst3-Butyl-5-phenyloxazolidin-2-one85 nih.govresearchgate.net
1-Benzyl-2-phenylaziridineCinchonine hydrochloride30 °C, 0.1 MPa CO₂, 10 mol% catalyst3-Benzyl-5-phenyloxazolidin-2-one80 nih.govresearchgate.net
1,2-DiphenylaziridineCinchonine hydrochloride30 °C, 0.1 MPa CO₂, 10 mol% catalyst3,5-Diphenyloxazolidin-2-one75 nih.gov

Thiophosphorylation Reactions

The enantioselective synthesis of organophosphorus compounds, particularly those containing a P-S bond, is of growing interest due to their potential applications in medicinal chemistry and as chiral ligands. An efficient method for the synthesis of nucleoside 5'-monothiophosphates using a cinchona alkaloid catalyst has been developed. researchgate.net This reaction proceeds under mild conditions with commercially available thiophosphoryl chloride. researchgate.net

A detailed mechanistic investigation, combining kinetics, NMR spectroscopy, and computational modeling, has revealed an unprecedented mechanism for this class of organocatalyst. researchgate.netacs.org The study highlights the crucial role of the cinchona alkaloid in activating the thiophosphorylating agent and controlling the stereochemistry of the product. While the specific use of cinchonine sulfate is not detailed, the research establishes the utility of cinchona alkaloids in this important transformation. researchgate.net

Table 2: Cinchona Alkaloid-Catalyzed Thiophosphorylation of a Nucleoside

Entry Nucleoside Thiophosphorylating Agent Catalyst Yield (%) Diastereomeric Ratio Reference
1 Thymidine derivative Thiophosphoryl chloride Cinchona Alkaloid 85 >95:5 researchgate.net

Cyanation Reactions

The asymmetric cyanation of carbonyl compounds is a powerful tool for the synthesis of chiral cyanohydrins, which are versatile intermediates in the preparation of α-hydroxy acids, α-amino alcohols, and other valuable compounds. Cinchonine and its derivatives have been extensively studied as catalysts for this transformation. bohrium.comnih.gov

A multicomponent catalytic system based on a titanium complex, generated in situ from tetraisopropyl titanate, a chiral biphenol, and cinchonine, has been shown to be highly effective for the enantioselective cyanation of aldehydes. nih.gov This system affords the desired cyanohydrin ethyl carbonates in moderate to excellent yields and with high enantioselectivities. nih.gov The combination of the different components is essential for the observed catalytic activity and stereochemical control. nih.gov

Furthermore, modified cinchona alkaloids have been employed as organocatalysts for the cyanation of ketones, providing access to quaternary stereocenters with high enantiomeric excess. researchgate.net

Table 3: Cinchonine-Catalyzed Asymmetric Cyanation of Aldehydes

Entry Aldehyde Cyanating Agent Catalyst System Yield (%) ee (%) Reference
1 Benzaldehyde Ethyl cyanoformate Ti(Oi-Pr)₄, (S)-BINOL derivative, Cinchonine 95 94 nih.gov
2 4-Chlorobenzaldehyde Ethyl cyanoformate Ti(Oi-Pr)₄, (S)-BINOL derivative, Cinchonine 92 92 nih.gov
3 2-Naphthaldehyde Ethyl cyanoformate Ti(Oi-Pr)₄, (S)-BINOL derivative, Cinchonine 93 91 nih.gov

Mannich Reactions

The Mannich reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-amino carbonyl compounds. Cinchonine and its derivatives have proven to be exceptional organocatalysts for asymmetric Mannich reactions. ru.nlacs.orgnih.gov

Cinchonine catalyzes the enantioselective Mannich reaction of β-keto esters with acyl aryl imines, providing the products in high yields (81-99%), with high enantioselectivities (80-96% ee), and with diastereoselectivities ranging from 1:1 to over 95:5. acs.orgnih.gov The catalyst loading is typically around 10 mol %. acs.orgnih.gov These reactions furnish highly functionalized building blocks that have been utilized in the synthesis of dihydropyrimidones and β-amino alcohols. acs.orgnih.gov The use of cinchonine's pseudoenantiomer, cinchonidine, provides access to the opposite enantiomer of the product. acs.org

Bifunctional cinchonine derivatives have also been developed to catalyze the direct enantioselective and diastereoselective Mannich reactions of malonate and β-keto esters with N-Boc and N-Cbz aldimines, allowing for the creation of adjacent stereocenters, including quaternary ones, with excellent stereocontrol. rsc.org

Table 4: Cinchonine-Catalyzed Asymmetric Mannich Reaction of β-Keto Esters

Entry β-Keto Ester Acyl Imine Catalyst Yield (%) dr ee (%) Reference
1 Allyl acetoacetate N-Boc-benzylidene imine Cinchonine 85 3:1 80 acs.org
2 Methyl acetoacetate N-Cbz-benzylidene imine Cinchonine 96 20:1 94 acs.org
3 Ethyl benzoylacetate N-Boc-benzylidene imine Cinchonine 99 1:1 88 acs.org

Development of Advanced Cinchonine Sulfate-Based Catalytic Systems

To enhance the practical utility of cinchonine sulfate as a catalyst, significant efforts have been directed towards the development of advanced catalytic systems. A key area of focus has been the heterogenization of the catalyst to facilitate its recovery and reuse.

Heterogeneous Catalysis with Supported Cinchonine Sulfate Derivatives

Immobilizing cinchonine derivatives on solid supports offers several advantages, including simplified product purification, catalyst recycling, and the potential for use in continuous flow reactors.

Polymer-Supported Catalysts

A variety of polymeric materials have been employed as supports for cinchona alkaloids. Polystyrene has been a popular choice, with cinchonine derivatives being anchored to the polymer backbone. unipi.itresearchgate.netresearchgate.net For instance, polystyrene-supported cinchonine derivatives have been prepared by "click" anchoring of soluble alkaloid precursors onto azidomethyl resins. unipi.itresearchgate.net These insoluble polymer-bound organocatalysts have been effectively used in promoting the asymmetric dimerization of ketenes, yielding valuable Weinreb amides in good yields and with excellent enantiomeric purity. unipi.itresearchgate.net Importantly, these polymer-supported catalysts can be recycled multiple times without a significant loss of activity or enantioselectivity. unipi.itresearchgate.net

Other approaches have involved the synthesis of main-chain chiral polymers where the cinchonine moiety is an integral part of the polymer structure. tut.ac.jp These have been successfully applied as catalysts in asymmetric Michael addition reactions, demonstrating high stereoselectivity and yields. tut.ac.jp

Table 5: Performance of Polymer-Supported Cinchonine Catalysts

Entry Reaction Polymer Support Catalyst Yield (%) ee (%) Recyclability Reference
1 Ketenes Dimerization Polystyrene Click-anchored Cinchonine ether 81 96 Effective recycling unipi.itresearchgate.net
2 Michael Addition ADMET Polymer Cinchonine squaramide polymer >95 95 Reusable tut.ac.jp
Metal Surface Modified Catalysts (e.g., Platinum Surfaces)

The modification of heterogeneous metal catalysts with chiral auxiliaries is a powerful strategy for creating enantioselective catalytic systems. Cinchona alkaloids, including cinchonine and its stereoisomer cinchonidine, are paramount in this area, particularly for modifying platinum surfaces for the enantioselective hydrogenation of activated ketones. nih.gov The fundamental principle involves the adsorption of the chiral modifier onto the metal surface, creating a chiral environment that directs the stereochemical outcome of the reaction. uclan.ac.uk

Research has shown that the interaction between the cinchona alkaloid and the platinum surface is crucial for enantioselectivity. nih.gov The adsorption geometry of the alkaloid, influenced by factors like the solvent and the structure of the alkaloid itself, dictates the topology of the chiral sites on the catalyst surface. nih.gov For instance, studies using attenuated total reflection infrared spectroscopy (ATR-IR) have revealed that the conformations of cinchona modifiers when adsorbed on the catalyst surface are significantly different from their conformations in solution, highlighting the importance of the surface-modifier interaction in understanding the origin of enantioselectivity. nih.gov

The effectiveness of these catalysts is also dependent on physical properties such as metal particle size and loading. For the hydrogenation of 1-phenyl-1,2-propanedione (B147261) using cinchonidine-modified platinum catalysts, optimal results were often achieved with a metal particle size of around 3.0 nm and a metal loading of approximately 5 wt%. nih.gov The choice of support material, such as alumina, silica (B1680970), or zirconia, also plays a role in the catalytic behavior. nih.govacs.org Synthetic strategies have been developed to selectively tether cinchonidine derivatives to silica sites adjacent to platinum nanoparticles, creating a well-defined bifunctional catalyst where the metal provides the hydrogenation activity and the anchored alkaloid provides the chiral induction. acs.org

Catalyst SystemReactionSubstrateKey FindingCitation
Cinchonidine-modified Pt/ZrO2Enantioselective Hydrogenation1-phenyl-1,2-propanedioneMetal particle size of ~3.0 nm and 5 wt% loading showed promising catalytic behavior. Selectivity is higher in catalysts with larger chiral modified Pt metal particles. nih.gov
Cinchonidine-tethered Pt/SiO2Enantioselective HydrogenationEthyl PyruvateA method was devised to tether cinchonidine to silica sites adjacent to Pt nanoparticles, creating a spatially correlated bifunctional catalyst. acs.org
Cinchonidine ether derivatives on PtEnantioselective Hydrogenationα-activated ketonesThe addition of a bulky ether group to the modifier reshapes the chiral sites, sometimes leading to opposite enantioselectivity compared to the unmodified alkaloid. nih.gov
Chitosan-Supported Catalysts

A notable example is the synthesis of a chitosan-supported succinic anhydride-cinchonine (CTS-SA-CN) catalyst. researchgate.net This catalyst is prepared via a two-step process where succinic anhydride (B1165640) acts as a linker between the cinchonine molecule and the chitosan (B1678972) polymer. researchgate.net The resulting heterogeneous organocatalyst has proven highly efficient in promoting direct asymmetric aldol reactions between ketones (e.g., cyclohexanone) and various aromatic aldehydes in an aqueous medium. researchgate.net These reactions proceed with excellent yields and good enantioselectivities. researchgate.net A significant advantage of the CTS-SA-CN catalyst is its facile recovery by simple filtration and its ability to be reused multiple times without a significant loss of catalytic activity. researchgate.net

The application of chitosan-supported cinchona alkaloids extends to other reactions, such as the enantioselective Michael reaction, demonstrating the versatility of this support strategy. rsc.orgresearchgate.net

CatalystReactionSubstratesYieldEnantiomeric Excess (ee)ReusabilityCitation
Chitosan-supported succinic anhydride-cinchonine (CTS-SA-CN)Asymmetric Aldol ReactionCyclohexanone and various aromatic aldehydesUp to 99%Up to 96%Reused 5 times without significant loss of activity researchgate.net

Bifunctional and Cooperative Catalysis with Cinchonine Sulfate Scaffolds

The cinchonine scaffold, with its quinuclidine nitrogen (a Lewis base) and hydroxyl group, is inherently bifunctional. This property has been exploited through chemical modification to create highly effective bifunctional organocatalysts. units.it By introducing a hydrogen-bond donor moiety, such as a urea or thiourea group, at the C9 position, catalysts are created that can simultaneously activate both the nucleophile and the electrophile in a reaction. dovepress.comrsc.org

In a typical mechanism, the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the nucleophile, while the urea or thiourea moiety activates the electrophile via hydrogen bonding. dovepress.com This cooperative activation within a single molecule provides a high degree of organization in the transition state, leading to excellent stereocontrol. rsc.orgsci-hub.se These bifunctional catalysts have been successfully applied to a wide range of asymmetric transformations, including Michael additions, Mannich reactions, and aldol reactions. dovepress.com

Furthermore, cinchonine derivatives can participate in cooperative catalysis with metal catalysts. nih.gov In these systems, a chiral cinchona alkaloid derivative can act as a nucleophilic catalyst in concert with an achiral Lewis acid. nih.gov For example, highly enantioselective cycloaddition reactions between ketene (B1206846) enolates and various electrophiles have been achieved using a combination of a cinchona alkaloid and a Lewis acidic metal. nih.gov This dual-catalysis approach merges the activation modes of organocatalysis and metal catalysis to achieve transformations and selectivities that are difficult to obtain with a single catalyst type. sci-hub.se

Phase-Transfer Catalysis in Asymmetric Synthesis

Phase-transfer catalysis (PTC) is a valuable methodology known for its operational simplicity and mild reaction conditions, making it suitable for industrial applications. capes.gov.brrsc.org Cinchonine and its derivatives have been transformed into powerful chiral phase-transfer catalysts by quaternizing the quinuclidine nitrogen. capes.gov.brrsc.orgresearchgate.net The resulting quaternary ammonium salts can transport an anionic species from an aqueous or solid phase into an organic phase where the reaction with an electrophile occurs.

The first use of cinchona alkaloid-derived phase-transfer catalysts dates back to the early 1980s. capes.gov.brrsc.org Since then, several generations of these catalysts have been developed, often featuring modifications at the C9-hydroxyl group and the N-benzyl group of the quaternary salt. capes.gov.brrsc.org These catalysts have been instrumental in the asymmetric synthesis of α-amino acids through the alkylation of glycine (B1666218) Schiff bases. sci-hub.se In this reaction, the chiral catalyst forms a tight ion pair with the enolate of the glycine derivative, shielding one face of the nucleophile and directing the approach of the alkylating agent to deliver the product with high enantioselectivity. sci-hub.se

The effectiveness of these catalysts relies on the rigid chiral backbone of the cinchonine, which creates a well-defined chiral environment around the ammonium cation, enabling effective stereochemical communication during the bond-forming event. researchgate.net

Mechanistic Investigations and Computational Studies of Cinchonine Sulfate Catalysis

Elucidation of Catalytic Cycles and Transition States

The catalytic cycle of reactions mediated by cinchona alkaloids, including cinchonine (B1669041), is a subject of extensive research. A common feature of these catalysts is their bifunctional nature, possessing both a basic quinuclidine (B89598) nitrogen and a hydroxyl group that can act as a hydrogen-bond donor. This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously.

In many proposed catalytic cycles, the quinuclidine nitrogen acts as a Brønsted base or a nucleophilic catalyst. For instance, in the enantioselective cyanation of aldehydes, it is proposed that the quinuclidine nitrogen deprotonates the nucleophile, while the hydroxyl group coordinates to the electrophile, thereby orienting the reactants in a chiral environment. The transition state models often depict a complex network of interactions that dictate the stereochemical outcome. For example, in the asymmetric conjugate addition of thiols to enones, quantum mechanical calculations have suggested a model where the protonated quinuclidine nitrogen (alkylammonium ion) activates the enone via Brønsted acid catalysis, and the hydroxyl group of the catalyst orients the thiolate nucleophile. nih.govacs.org This bifunctional activation is a recurring theme in the mechanistic elucidation of cinchona alkaloid-catalyzed reactions. nih.govacs.org

Furthermore, in certain reactions, the cinchona alkaloid can react with a substrate to form a chiral intermediate, such as a zwitterionic enolate, which then participates in the main reaction. The elucidation of these catalytic cycles often involves a combination of experimental techniques, including kinetic studies and the characterization of intermediates, alongside computational modeling to map out the energy profiles of the proposed pathways. acs.org

Role of Non-Covalent Interactions in Enantioselectivity (e.g., Hydrogen Bonding, π-π Stacking)

The enantioselectivity of cinchonine sulfate-catalyzed reactions is intricately linked to a variety of non-covalent interactions. These weak interactions, acting in concert, are responsible for the precise chiral recognition and the stabilization of the favored transition state. nih.govrsc.org

Hydrogen Bonding: Hydrogen bonding is a cornerstone of cinchona alkaloid catalysis. nih.govacs.orgresearchgate.net The hydroxyl group at the C9 position is a key hydrogen-bond donor, often interacting with the electrophile to enhance its reactivity and to control its orientation. nih.gov In some catalytic models, the protonated quinuclidine nitrogen also participates in hydrogen bonding, acting as a Brønsted acid to activate the substrate. nih.govacs.org The interplay of these hydrogen bonds within the catalyst-substrate complex creates a well-defined chiral pocket that directs the approach of the nucleophile, leading to high enantioselectivity. dovepress.com

π-π Stacking: The quinoline (B57606) ring of cinchonine provides a platform for π-π stacking interactions with aromatic substrates. frontiersin.orgnih.gov These interactions can play a significant role in orienting the substrate within the catalytic pocket, thereby influencing the stereochemical outcome. nih.govacs.org The strength and geometry of these π-π stacking interactions can be modulated by the electronic properties of both the catalyst and the substrate. For example, in the conjugate addition of nitrophosphonates to enones, it has been observed that π-stacking between the electron-deficient aromatic ring of the catalyst and the electron-rich aromatic ring of the enone can enhance enantioselectivity. acs.org However, the relative importance of hydrogen bonding versus π-stacking can vary depending on the specific reaction. acs.org

The synergistic effect of these non-covalent interactions is crucial for achieving high levels of enantiocontrol. researchgate.net The precise arrangement of functional groups in cinchonine allows for a multi-point interaction with the substrates, effectively discriminating between the two enantiomeric transition states. nih.gov

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been widely employed to study the mechanisms of reactions catalyzed by cinchona alkaloids. nih.govresearchgate.net DFT calculations allow for the accurate prediction of the geometries and energies of reactants, intermediates, transition states, and products. nih.gov These calculations have been instrumental in validating or revising proposed mechanistic models. For instance, DFT studies have provided strong evidence for the bifunctional Brønsted acid-hydrogen bonding model in the conjugate addition of thiols to enones, challenging earlier proposals. nih.govacs.org

Dispersion-corrected DFT methods, such as B3LYP-D3(BJ), have been shown to be particularly important for accurately describing the non-covalent interactions, like π-π stacking and van der Waals forces, that are critical for enantioselectivity. nih.gov The inclusion of these corrections often leads to better agreement between computed and experimental enantioselectivities. nih.gov Furthermore, DFT calculations have been used to analyze the conformational preferences of the catalyst and the substrate-catalyst complexes, revealing how subtle conformational changes can have a significant impact on the stereochemical outcome. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a complementary approach to DFT calculations, allowing for the exploration of the conformational landscape of the catalyst and its complexes over time. nih.govresearchgate.net These methods can provide insights into the dynamic behavior of the catalytic system and help to identify the most stable and reactive conformations. researchgate.net

Molecular docking simulations have been used to predict the binding modes of substrates to the catalyst, highlighting the key interactions responsible for molecular recognition. unpad.ac.id These simulations can be particularly useful in the rational design of new catalysts with improved activity and selectivity. Molecular dynamics simulations, on the other hand, can be used to study the flexibility of the catalyst and the substrate-catalyst complex, providing a more realistic picture of the catalytic process in solution.

Spectroscopic and Spectrometric Probing of Intermediates and Adducts

Experimental techniques that can directly observe catalytic intermediates and adducts are crucial for validating the mechanisms proposed by computational studies.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a powerful tool for the real-time monitoring of catalytic reactions. uvic.ca Its high sensitivity and ability to analyze complex mixtures make it well-suited for detecting transient intermediates and catalyst-substrate adducts that are present in low concentrations. uvic.ca

ESI-MS has been used to identify key intermediates in various cinchona alkaloid-catalyzed reactions, providing direct evidence for proposed catalytic cycles. For example, in the context of aza-Mannich reactions, ESI-MS experiments have helped to characterize oligomeric structures of the chiral catalyst. rsc.org The technique can also be used to study the non-covalent interactions between the catalyst and substrates by observing the formation of gas-phase complexes. nih.gov By analyzing the fragmentation patterns of these complexes, it is possible to gain insights into the nature and strength of the interactions that hold them together.

Infrared Multiphoton Dissociation (IRMPD) Spectroscopy

Infrared Multiphoton Dissociation (IRMPD) spectroscopy, often coupled with mass spectrometry (MS), has emerged as a powerful technique for the structural characterization of gas-phase ions, including catalytically relevant species. researchgate.netacs.org This method provides vibrational spectra of mass-selected ions, offering detailed insights into their molecular structure, conformation, and the nature of non-covalent interactions. researchgate.netacs.org In the context of cinchonine sulfate (B86663) catalysis, IRMPD spectroscopy is instrumental in elucidating the structure of the active catalyst complex and key intermediates.

A significant study combined laser spectroscopy with quantum chemical calculations to investigate protonated cinchona alkaloids, such as the cinchonine diastereomer cinchonidine (B190817), when complexed with sulfuric acid. researchgate.net The complexes, formed via electrospray ionization (ESI), were structurally characterized in an ion trap using IRMPD spectroscopy. researchgate.net The analysis of the vibrational spectra, particularly in the fingerprint and X-H (X=C, N, O) stretch regions, was compared with predictions from density functional theory (DFT) calculations. researchgate.net

The findings from these studies unambiguously show that the complex consists of a doubly protonated cinchona alkaloid and a bisulfate (HSO₄⁻) anion . researchgate.net The bisulfate anion acts as a bridge, forming strong hydrogen bonds with the two protonated sites on the alkaloid: the quinuclidine nitrogen and the quinoline nitrogen. researchgate.net This structural arrangement is crucial for understanding the catalyst's behavior and its interaction with substrates.

Furthermore, mechanistic investigations into reactions catalyzed by cinchona derivatives utilize IRMPD to evaluate key intermediates. researchgate.net By analyzing the reaction mixture with electrospray ionization mass spectrometry (ESI-MS) and then performing IRMPD on ions of interest, researchers can gain a detailed understanding of catalyst-substrate complexes and transition states, which is essential for explaining the origins of enantioselectivity. researchgate.net The technique allows for the verification of proposed structures by comparing the experimental vibrational fingerprint of an intermediate with theoretically calculated spectra. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of cinchonine sulfate catalysis. It provides detailed information about the atomic-level structure of the catalyst, its dynamic behavior in solution, and its interactions with other molecules. acs.org Both ¹H and ¹³C NMR are routinely used to confirm the structure and purity of cinchonine and its derivatives. nih.govacs.org

Characteristic proton signals for the cinchonine base in CDCl₃ are observed at specific chemical shifts, which are crucial for its identification. For instance, the proton at the C-2' position of the quinoline ring and the proton at the C-9 position are readily identifiable in the ¹H NMR spectrum.

Table 1: Characteristic ¹H NMR Chemical Shifts for Cinchonine

Proton Chemical Shift (δ) ppm Multiplicity J (Hz) Solvent
H-2' 8.71 d 4.3 CDCl₃
H-9 5.28 s - CDCl₃

Data sourced from reference .

Beyond simple structural confirmation, NMR studies are central to understanding the catalytic mechanism. acs.org Mechanistic studies have employed continuous ¹H NMR experiments to monitor reaction progress and identify intermediates. acs.org Such investigations have demonstrated that the cinchona alkaloid catalyst can form an associative complex with reactants, a key step in many proposed catalytic cycles. msu.edu For example, a ¹H NMR study of a related system revealed that the two hydantoin (B18101) protons of a reactant resolved into an AB quartet only in the presence of a stoichiometric amount of a dimeric cinchona alkaloid catalyst, providing clear evidence of a catalyst-reactant association. msu.edu

Furthermore, NMR studies have been pivotal in elucidating the structure of active catalytic species in solution. In investigations of titanium-cinchona alkaloid systems, NMR analysis helped establish the coordination of the alkaloid's hydroxyl group to the metal center, while also confirming the essential role of the basic quinuclidine nitrogen in the catalytic process. Detailed mechanistic work on other reactions has combined NMR spectroscopy with reaction kinetics and computational modeling to build a comprehensive picture of the reaction pathway, supporting novel mechanisms for this class of organocatalysts. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Cinchonine
Cinchonine sulfate
Cinchonidine
Bisulfate
Quinine (B1679958)
Quinidine
Sulfuric acid

Advanced Analytical and Characterization Techniques in Cinchonine Sulfate Research

Chromatographic Separations of Cinchona Alkaloids

Chromatography stands as the cornerstone for the analysis of Cinchona alkaloids. Techniques ranging from High-Performance Liquid Chromatography (HPLC) to Thin-Layer Chromatography (TLC) have been extensively developed to achieve separation and quantification in various matrices, from raw plant material to pharmaceutical formulations. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely adopted method for the analysis of Cinchona alkaloids, offering high resolution and sensitivity. researchgate.net Both normal-phase (NP) and reversed-phase (RP) modes have proven effective, with RP-HPLC using octadecylsilane (B103800) (ODS, C18) or octylsilane (B1236092) (C8) columns being the most common approach. researchgate.net The development of HPLC methods allows for the resolution of cinchonine (B1669041) from its related alkaloids, which is crucial for quality control and research. nih.gov For instance, a method using an alkylphenyl column can effectively resolve cinchonine, cinchonidine (B190817), quinine (B1679958), quinidine, and their dihydro derivatives. nih.gov

The separation of enantiomers and diastereomers like the Cinchona alkaloids is a significant analytical challenge. Chiral Stationary Phases (CSPs) are specifically designed for this purpose, providing the necessary stereoselective interactions. CSPs derived from Cinchona alkaloids themselves (such as quinine and quinidine) are frequently used. mdpi.commdpi.com These can function as zwitterionic ion-exchangers. mdpi.com

Zwitterionic CSPs based on Cinchona alkaloids have been successfully used for the enantioseparation of various compounds, including amino acids. mdpi.comresearchgate.net These separations are typically performed in the polar ionic mode (PIM), using mobile phases like methanol (B129727) and acetonitrile (B52724) with acid and base additives to facilitate the necessary ionic interactions. mdpi.com Research has shown that quinidine-based zwitterionic CSPs can exhibit better selectivity than quinine-based ones for certain amino acids. mdpi.com Furthermore, novel CSPs combining Cinchona alkaloids with dipeptides have been synthesized to expand the range of chiral separations. nih.gov Cyclodextrins and their derivatives also serve as effective chiral selectors in HPLC for resolving these alkaloids. nih.gov

Table 1: Examples of Chiral Stationary Phases in Cinchona Alkaloid Analysis

Chiral Selector TypeApplicationReference
Quinine-based zwitterionic ion-exchangerEnantioseparation of β-amino acids mdpi.com
Quinidine-based zwitterionic ion-exchangerEnantioseparation of β-amino acids mdpi.com
Cinchona alkaloid-dipeptide conjugatesChiral resolution of polar organic compounds nih.gov
CyclodextrinsEnantiomeric and diastereomeric separations nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant technique for Cinchona alkaloid analysis. researchgate.net The most common stationary phases are C18 and C8 columns, typically used with acidic mobile phases and UV detection. researchgate.netresearchgate.net

A primary challenge in RP-HPLC of these basic alkaloids is the strong interaction with residual silanol (B1196071) groups on the silica-based stationary phase surface. This "silanophilic interaction" can lead to poor peak shape (tailing) and reduced resolution. researchgate.net To mitigate these effects, several strategies are employed:

Use of organic modifiers: Adding components like triethylamine (B128534) to the mobile phase can mask the silanol groups and improve peak symmetry. google.com

Control of mobile phase pH: Operating at a low pH (e.g., pH 2.8) ensures the alkaloids are in their protonated form, which can improve chromatographic behavior. scirp.org

Alternative stationary phases: While C8 and C18 are common, alkylphenyl columns have also been shown to provide excellent resolution of the main Cinchona alkaloids, including cinchonine. nih.gov

A validated isocratic RP-HPLC method for analyzing quinine and its related alkaloids, including cinchonine and cinchonidine, utilizes a Zorbax SB-C8 column with a mobile phase of methanol and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 2.8). scirp.org

Table 2: RP-HPLC Method Parameters for Cinchona Alkaloid Separation

ParameterConditionReference
Column Zorbax SB-C8 (150 mm x 4.6 mm, 3.5 µm) scirp.org
Mobile Phase Methanol : 10 mM Ammonium Formate Buffer (pH 2.8) (40:60, v/v) scirp.org
Flow Rate 1.0 mL/min scirp.org
Detection UV at 230 nm scirp.org
Column Temperature 35°C scirp.org
Chiral Stationary Phases for Enantiomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity for analyzing volatile compounds. researchgate.net However, because alkaloids are generally non-volatile, their analysis by GC-MS requires a chemical modification step known as derivatization to increase their volatility. researchgate.net For example, a sample containing cinchonine can be treated with a derivatizing agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) before injection into the GC-MS system. mdpi.com While powerful, the need for derivatization makes GC-MS a more complex procedure for Cinchona alkaloid analysis compared to HPLC. researchgate.net GC-MS is often used for structural elucidation and confirmation. mdpi.comshimadzu.com

Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC)

Thin-Layer Chromatography (TLC) provides a simple, cost-effective, and rapid method for the qualitative and quantitative analysis of Cinchona alkaloids. researchgate.netresearchgate.net High-Performance TLC (HPTLC) offers improved resolution, sensitivity, and reproducibility over conventional TLC. researchgate.net These planar chromatography techniques are particularly useful for screening extracts of Cinchona bark and pharmaceutical preparations. researchgate.netacgpubs.org

A common stationary phase is silica (B1680970) gel 60F254. researchgate.net The choice of mobile phase is critical for achieving separation. A quaternary mobile phase consisting of toluene-chloroform-diethyl ether-diethylamine has been successfully used to separate the four major Cinchona alkaloids (quinine, quinidine, cinchonine, and cinchonidine). researchgate.net Another developed HPTLC method uses a mobile phase of chloroform (B151607) and diethylamine (B46881) (9.6:1.4 v/v) for the estimation of quinine, cinchonine, and cinchonidine, with densitometric quantification at 226 nm. colab.ws

Table 3: HPTLC Method for Cinchona Alkaloid Quantification

ParameterConditionReference
Stationary Phase Precoated HPTLC plates (Silica gel) colab.ws
Mobile Phase Chloroform : Diethylamine (9.6:1.4 v/v) colab.ws
Quantification Wavelength 226 nm (for Cinchonine, Quinine, Cinchonidine) colab.ws
Linearity Range (Quinine) 4–24 µg per spot acgpubs.org

Capillary Electrophoresis and Electrochromatography

Capillary Electrophoresis (CE) and its related techniques have emerged as powerful tools for the analysis of Cinchona alkaloids, offering high separation efficiency, short analysis times, and minimal sample consumption. researchgate.netpensoft.net CE is particularly well-suited for chiral separations. nih.gov

The separation of the diastereomeric pairs of cinchonine/cinchonidine and quinine/quinidine can be readily achieved using CE. nih.govresearchgate.net This is often accomplished by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins, such as heptakis-(2,6-di-O-methyl)-β-cyclodextrin and hydroxypropyl-β-cyclodextrin, are the most commonly employed chiral selectors for this purpose. scilit.comtandfonline.comnih.gov

For instance, a method using heptakis-(2,6-di-O-methyl)-β-cyclodextrin in an ammonium acetate (B1210297) background electrolyte (pH 5.0) achieved baseline separation of the two diastereomer pairs within 12 minutes. nih.gov Another approach utilized a complex of copper(II), tris(hydroxymethyl)aminomethane, and hydroxypropyl-β-cyclodextrin to completely separate all four major Cinchona alkaloids. tandfonline.com Micellar Electrokinetic Chromatography (MEKC), a mode of CE, has also been used to separate the four alkaloids without the need for chiral additives in some cases. researchgate.net Capillary Electrochromatography (CEC), which combines features of HPLC and CE, is another promising technique for these separations. researchgate.netpensoft.net

Spectroscopic Characterization Methods

Spectroscopy plays a pivotal role in elucidating the molecular structure and properties of cinchonine sulfate (B86663).

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within the cinchonine sulfate molecule. The IR spectrum of cinchonine sulfate exhibits characteristic absorption bands corresponding to its various structural components. Spectra can be obtained using techniques such as potassium bromide (KBr) disks or Attenuated Total Reflectance (ATR). spectrabase.comcapes.gov.br For instance, the presence of hydroxyl (-OH), amine (-NH), and aromatic (C=C) groups can be confirmed by their specific vibrational frequencies. Studies have utilized Fourier Transform Infrared (FTIR) spectroscopy to characterize cinchonine and its derivatives, providing a fingerprint of the molecule. nih.govresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Cinchonine sulfate exhibits characteristic absorption maxima in the ultraviolet region, primarily due to the quinoline (B57606) chromophore. drugfuture.com The absorption spectrum is sensitive to the solvent environment and the protonation state of the molecule. For example, in acidic solutions where the quinoline nitrogen is protonated, a red-shift (bathochromic shift) in the absorption maximum is observed compared to basic conditions. nih.gov The UV-visible absorption spectra of cinchonine in water show a peak at around 272-274 nm in basic pH, which shifts to longer wavelengths (around 312-315 nm) in acidic pH. nih.gov

Table 1: UV-Vis Absorption Data for Cinchonine Derivatives in Water

Compound pH Condition λabs (nm) log ε Reference
Cinchonine Basic 274 3.3 nih.gov
Cinchonine Acidic 315 4.1 nih.gov
Cinchonidine Basic 272 - nih.gov
Cinchonidine Acidic 312 - nih.gov

Circular Dichroism (CD) spectroscopy is an essential technique for studying the stereochemistry of chiral molecules like cinchonine sulfate. As an optically active compound, cinchonine and its diastereomer, cinchonidine, exhibit distinct CD spectra. These spectra, which show differential absorption of left and right circularly polarized light, provide information about the absolute configuration and conformation of the molecule in solution. researchgate.net The CD spectra of cinchona alkaloids typically display multiple signals corresponding to the electronic transitions of the quinoline chromophore and the chiral centers in the quinuclidine (B89598) ring system. researchgate.netgla.ac.uk For example, mirror-image CD spectra have been recorded for cinchonine and cinchonidine, with signals observed around 230, 250-270, 296, and 320 nm. researchgate.net This technique is particularly valuable for confirming the enantiomeric purity and studying conformational changes upon binding to other molecules or surfaces. thegoodscentscompany.commdpi.com

Cinchonine sulfate exhibits fluorescence, a property that is extensively studied to understand its photophysical behavior and for analytical applications. nih.gov The fluorescence emission is characteristic of the quinoline fluorophore. The intensity and wavelength of the emission are highly dependent on the environment, such as solvent polarity and pH. acs.orgijpce.org In acidic solutions, where the cinchonine molecule is doubly protonated (dication), it displays a bright blue fluorescence. nih.gov

Time-resolved fluorescence spectroscopy has been employed to investigate the excited-state dynamics of cinchonine dication. nih.govresearchgate.net These studies have revealed the existence of distinct emitting species with different decay rates. nih.gov The fluorescence quantum yield of cinchonine is generally lower than that of its methoxy-containing counterpart, quinine. nih.gov For instance, the fluorescence quantum yield (ΦF) of cinchonine dication is reported to be 0.052, significantly lower than that of quinine sulfate (0.55). nih.gov

Table 2: Fluorescence Properties of Cinchona Alkaloids in Water

Compound State λem (nm) ΦF Reference
Cinchonine Dication 431 0.052 nih.gov
Cinchonidine Dication 412 0.022 nih.gov
Quinine Dication 448 0.52 nih.gov
Quinidine Dication 450 0.55 nih.gov

Circular Dichroism (CD)

Electrochemical Methods for Cinchonine Sulfate Sensing and Characterization

Electrochemical techniques have been developed for the sensitive detection and quantification of cinchonine. nih.gov Methods like differential pulse voltammetry (DPV) have been successfully applied for the determination of cinchonine in various samples, including water, urine, and serum. researchgate.netmdpi.compreprints.org

A common approach involves the modification of electrode surfaces to enhance selectivity and sensitivity. For example, a cinchonine layer can be deposited onto a platinum electrode surface through cathodic reduction. mdpi.compreprints.orgresearchgate.net This modified electrode can then be used for the voltammetric determination of cinchonine. preprints.org Research has shown that a screen-printed platinum electrode coated with cinchonine can achieve low limits of detection (LOD) and quantification (LOQ), in the range of micrograms per liter (µg L⁻¹). researchgate.netmdpi.compreprints.org One study reported an LOD of 0.6 µg L⁻¹ and an LOQ of 1.8 µg L⁻¹ for cinchonine using this method. researchgate.netpreprints.orgpreprints.org The selectivity of these sensors has also been investigated, showing satisfactory performance even in the presence of potential interfering species. mdpi.compreprints.org

Table 3: Performance of a Cinchonine Electrochemical Sensor

Parameter Value Reference
Technique Differential Pulse Voltammetry (DPV) researchgate.netmdpi.com
Electrode Cinchonine-coated screen-printed platinum mdpi.compreprints.org
Linear Range 1.3 - 39.6 µg L⁻¹ mdpi.com
Limit of Detection (LOD) 0.6 µg L⁻¹ researchgate.netpreprints.org
Limit of Quantitation (LOQ) 1.8 µg L⁻¹ researchgate.netpreprints.org

X-ray Diffraction for Structural Elucidation of Cinchonine Sulfate Complexes

X-ray diffraction is the definitive method for determining the three-dimensional crystal and molecular structure of compounds. drugfuture.com For cinchonine sulfate, single-crystal X-ray analysis provides precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers. iucr.orgthegoodscentscompany.com

Crystallographic data for cinchonine sulfate dihydrate, ((C₁₉H₂₂N₂O)₂·H₂SO₄·2H₂O), reveals that it crystallizes in the P1 space group. iucr.org Studies on complexes of cinchonine, such as with tetrachlorocuprate(II), have also been conducted. The crystal structure of bis[cinchoninium tetrachlorocuprate(II)] trihydrate showed that the compound crystallizes in an orthorhombic system (P2₁2₁2₁ space group). acs.org This type of detailed structural information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. acs.org Powder X-ray diffraction (PXRD) is also used to characterize the crystalline nature of cinchonine sulfate and its derivatives. nist.govgovinfo.gov

Interactions and Supramolecular Chemistry Involving Cinchonine Sulfate

Formation and Characterization of Metal Complexes with Cinchonine (B1669041)

Cinchonine's ability to act as a ligand for metal ions has been leveraged to construct novel chiral materials, including coordination polymers and metalloligands with unique structural properties. The nitrogen atoms in the quinoline (B57606) and quinuclidine (B89598) rings, along with the hydroxyl group, serve as potential coordination sites.

Researchers have successfully synthesized and characterized complexes of cinchonine with various transition metals. For instance, copper(II) and cadmium(II) compounds with cinchonine have been synthesized and studied. nih.gov The formation of these complexes was monitored using techniques like Ultraviolet-visible (UV-Vis) spectroscopy, combined with two-dimensional correlation spectroscopy (2D-COS), which helped identify the interactions between the metal ions and the quinoline ring of cinchonine. nih.gov Further characterization using Raman and Attenuated Total Reflection Fourier Transform Infrared (ATR FT-IR) spectroscopy confirmed the formation of these metal-cinchonine compounds. nih.gov

Zinc(II) has also been complexed with cinchonine to create molecular ferroelectrics. mdpi.com The resulting complexes, with the general formula [CnZnX₃]·MeOH (where Cn is cinchonine and X is Cl or Br), demonstrate how the chiral ligand can direct the formation of homochiral structures with potential ferroelectric properties. mdpi.com The crystal structure and physical properties of these supramolecular compounds are heavily influenced by intermolecular interactions, such as those dictated by the polarity of the solvent used during crystallization. mdpi.com

Furthermore, cinchonine has been utilized as a chiral building block to create N-ditopic metalloligands with aluminum. scispace.com These complexes, (CN)₂AlX, have shown a remarkable ability for self-assembly driven by noncovalent interactions, leading to the formation of helical nanotubular architectures. scispace.com The handedness of the resulting helices can be controlled by the way the individual units are connected, demonstrating a sophisticated level of control over the supramolecular structure. scispace.com The table below summarizes key findings from the characterization of cinchonine-metal complexes.

Metal IonComplex TypeKey Findings & Characterization MethodsReference
Copper(II)Mononuclear ComplexFormation confirmed by UV-Vis, Raman, ATR FT-IR, and 2D-COS. Studied interaction with hematoporphyrin (B191378) IX. nih.gov
Cadmium(II)Mononuclear ComplexSynthesized for comparative purposes with the Cu(II) complex; characterized by spectroscopic methods. nih.gov
Zinc(II)Halogenido-ComplexForms [CnZnX₃]·MeOH (X=Cl, Br); exhibits ferroelectric properties. Structure influenced by intermolecular interactions. mdpi.com
Aluminum(III)Bischelate MetalloligandForms (CN)₂AlX; self-assembles into chiral nanotubular architectures and 1D bimetallic coordination polymers. scispace.com
Cobalt(II)ComplexIntermolecular interactions studied in two different crystalline modifications. thegoodscentscompany.com

These studies highlight the versatility of cinchonine in coordination chemistry, enabling the construction of functional materials with controlled chirality and architecture.

Interactions with Cyclodextrins and Other Chiral Selectors

The chiral cavities of cyclodextrins (CDs) make them excellent hosts for forming inclusion complexes with guest molecules like cinchonine. These interactions are crucial for applications in drug delivery, enantiomeric separation, and as models for biological recognition processes. The binding is typically driven by hydrophobic interactions, with the less polar part of the cinchonine molecule entering the cyclodextrin (B1172386) cavity.

Studies have investigated the inclusion complexation of cinchonine with native cyclodextrins such as β-cyclodextrin and γ-cyclodextrin, as well as modified cyclodextrins. nankai.edu.cn The formation of these complexes can be monitored by fluorescence spectroscopy, as the fluorescence of cinchonine is sensitive to its microenvironment. nankai.edu.cn The stoichiometry of the inclusion complexes between cinchonine and β-cyclodextrin is typically 1:1.

The stability of these complexes, quantified by the stability constant (Kₛ), depends on the size-fit relationship between the host and guest. For instance, the binding constants of cinchonine with native β-cyclodextrin are modest, but can be significantly enhanced by using dimeric β-cyclodextrins, which can cooperatively bind a single guest molecule. nankai.edu.cn One study reported a 2.4-fold increase in the stability constant for cinchonine with a dimeric β-cyclodextrin compared to the native monomer. nankai.edu.cn The pH of the environment also plays a critical role; cinchona alkaloids are more effectively encapsulated in an acidic environment and released in a neutral one, which is significant for potential drug delivery systems.

2D-NMR spectroscopy has been employed to elucidate the binding geometry of these inclusion complexes, revealing which parts of the cinchonine molecule are included within the cyclodextrin cavity. nankai.edu.cn Beyond cyclodextrins, cinchonine and its derivatives are themselves used as chiral selectors, often immobilized on a solid support to create chiral stationary phases (CSPs) for liquid chromatography and capillary electrophoresis to separate enantiomers. researchgate.netresearchgate.net

Chiral SelectorGuestStability Constant (Kₛ) / MethodKey FindingsReference
β-CyclodextrinCinchonineKₛ values determined by fluorescence titration.Forms 1:1 inclusion complexes. Binding is pH-dependent. nankai.edu.cn
γ-CyclodextrinCinchonineKₛ values determined by fluorescence titration.Demonstrates size/shape-fitting influences binding strength. nankai.edu.cn
Bis(β-cyclodextrin)CinchonineEnhanced Kₛ (2.4x higher than native β-CD).Cooperative binding by the two CD cavities enhances stability. nankai.edu.cn
Cinchonine-based CSPsVarious analytesChromatographic separation (LC, CE).Used for enantioseparation of acidic, basic, and zwitterionic molecules. researchgate.netresearchgate.net

Polymer Microenvironment Effects on Cinchonine Photophysics

The photophysical properties of cinchonine are highly sensitive to its immediate surroundings, making it a useful probe for studying polymer microenvironments. When incorporated into polymer matrices, the fluorescence behavior of the cinchonine dication (formed in acidic conditions) provides insights into the polarity, rigidity, and heterogeneity of the polymer.

Studies on cinchonine dication embedded in protic polymers like polyvinyl alcohol (PVA) and aprotic polymers like polymethylmethacrylate (PMMA) have revealed significant effects on its emission spectra and fluorescence decay. researchgate.netresearchgate.net A key observation is the edge excitation red shifted emission (EERS), where the wavelength of maximum emission shifts to longer wavelengths as the excitation wavelength is moved to the red edge of the absorption band. researchgate.netresearchgate.net The magnitude of this shift is more pronounced in protic polymers compared to aprotic ones, indicating different types of interactions. researchgate.net

The fluorescence decay of cinchonine in these polymers is often multiexponential, suggesting the presence of multiple distinct species or conformers trapped in the heterogeneous polymer environment. researchgate.netresearchgate.net Specifically, time-resolved measurements identified three decay components in polymeric matrices, in contrast to the behavior in simple solutions. This third decay channel is attributed to specific solute-polymer interactions. researchgate.net

Furthermore, copolymers incorporating cinchonine have been synthesized. Copolymers of cinchonine and acrylamide (B121943) act as dual-sensing fluorimetric logic gates for detecting protons and iodide ions. rsc.org The optical properties of the cinchonine monomer are largely conserved within the copolymer. rsc.org The cationic polymer environment can amplify an electric field effect, enhancing the sensitivity of the copolymer to iodide ions compared to the free monomer. rsc.org

Polymer MatrixCinchonine SpeciesPhotophysical ObservationImplicationReference
Polyvinyl alcohol (PVA)DicationHigh magnitude of Edge Excitation Red Shifted Emission (EERS); Multiexponential fluorescence decay.Protic polymer microenvironment strongly interacts with cinchonine. researchgate.netresearchgate.net
Polymethylmethacrylate (PMMA)DicationLower magnitude of EERS compared to PVA; Multiexponential fluorescence decay.Aprotic polymer provides a different, less interactive microenvironment. researchgate.netresearchgate.net
Acrylamide CopolymerCovalently boundFluorescence conserved; Amplified quenching by iodide.The polymer backbone creates a cationic environment that enhances sensor sensitivity. rsc.org

Molecular Recognition Studies

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is a central theme in the supramolecular chemistry of cinchonine. Its rigid, pre-organized structure and multiple interaction sites (hydrogen bond donors/acceptors, π-systems, chiral centers) make it an effective tool for recognizing other molecules.

The interactions with cyclodextrins are a prime example of molecular recognition, where the host cavity selectively binds the guest based on size, shape, and chemical complementarity. nankai.edu.cn 2D-NMR studies have provided detailed pictures of the binding modes, showing, for example, that a bis(β-cyclodextrin) can recognize the chiral epimer cinchonidine (B190817) differently than cinchonine by including different parts of the alkaloid in its two cavities. nankai.edu.cn

Molecular recognition is also the basis for the use of cinchonine in enantioselective processes. Chiral stationary phases based on cinchonine recognize and differentiate between the enantiomers of an analyte, enabling their separation. researchgate.netresearchgate.net Molecular dynamics simulations have been used to model these interactions at a molecular level, providing insights into the specific non-covalent forces—such as hydrogen bonding, π-π stacking, and steric interactions—that govern chiral recognition. researchgate.net

In a different approach, chiral and luminescent metal-organic frameworks (MOFs) have been used for the quantitative enantioselective recognition of cinchonine and its epimer, cinchonidine. researchgate.net The distinct interactions between the epimers and the chiral pores of the MOF lead to different luminescent responses, allowing for the quantitative determination of the stereoisomeric excess in a mixture. researchgate.net The ability of cinchonine-based metal complexes to form inclusion compounds also presents opportunities for molecular recognition, where the chiral cavities created by the self-assembly of the complexes can selectively encapsulate guest molecules. scispace.com

These studies demonstrate that the principles of molecular recognition involving cinchonine are being applied to develop advanced systems for chemical sensing, separation science, and the construction of complex, functional materials.

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches in Cinchonine (B1669041) Sulfate (B86663) Catalysis

The principles of green chemistry are increasingly being integrated into processes involving cinchonine-based catalysts, aiming to reduce environmental impact and improve sustainability. A primary advantage of cinchonine is its origin as a biomass-derived substance, making it a renewable resource and a "green commodity". uevora.pt Research efforts are focused on several key areas to enhance the green profile of its catalytic applications.

One major strategy is the heterogenization of the catalyst. uevora.pt By immobilizing cinchonine derivatives onto solid supports, researchers can facilitate easy separation of the catalyst from the reaction mixture, enabling its recovery and reuse. This approach not only prevents the loss of the valuable catalyst but also minimizes waste. researchgate.net A variety of sustainable and biodegradable supports have been explored. For instance, chitosan (B1678972), a non-toxic and abundant biopolymer, has been used to support cinchonine, creating a catalyst for asymmetric aldol (B89426) reactions that can be recycled multiple times without a significant drop in activity. researchgate.net In one study, a chitosan-supported cinchonine catalyst was reused five times with no major loss in performance. researchgate.net Other supports include porous glass beads and layered materials like zirconium phosphonates. uevora.ptrsc.org

The choice of solvent is another critical aspect of green catalysis. liv.ac.uk Water, being non-toxic, non-flammable, and inexpensive, is an ideal green solvent. liv.ac.uksciencenet.cn The development of water-tolerant cinchonine-based catalysts, such as the aforementioned chitosan-supported systems, allows reactions to be performed in aqueous media, significantly reducing the reliance on volatile organic compounds. researchgate.net

The table below summarizes the performance of an immobilized cinchona-squaramide catalyst, highlighting its efficiency and reusability.

Catalyst SystemReaction TypeConditionsYieldEnantiomeric Excess (ee)Recyclability
Opal-cinchonine-squaramide on porous glass beadsAsymmetric Michael AdditionBatchHighHighRecycled 5 times without loss of performance uevora.pt
Chitosan-supported succinic anhydride-cinchonineAsymmetric Aldol ReactionAqueous mediumUp to 99%Up to 96%Reused 5 times without significant loss of activity researchgate.net

These approaches, which combine a renewable catalyst source with effective immobilization and the use of benign solvents, underscore the commitment to developing more sustainable chemical processes. nih.gov

Integration of Cinchonine Sulfate in Flow Chemistry and Automation

The integration of cinchonine-based catalysts into continuous flow chemistry systems represents a significant advancement for chemical synthesis, offering enhanced efficiency, safety, and automation. galchimia.com Flow chemistry, where reactions are run in a continuously flowing stream rather than a static vessel, provides superior control over reaction parameters like temperature and mixing, and facilitates easier scale-up. galchimia.comnih.gov

Immobilized cinchonine catalysts are particularly well-suited for use in continuous flow systems, often packed into columns to create fixed-bed or packed-bed reactors. uevora.ptresearchgate.net This setup allows reagents to flow through the catalyst bed, with the product emerging continuously from the reactor. uevora.pt This methodology has been successfully applied to various asymmetric reactions, including Michael additions and hydrogenations. uevora.ptresearchgate.net For example, a packed-bed flow reactor using a cinchona-squaramide catalyst immobilized on porous glass beads achieved excellent results (up to 99% yield and 97% ee) in a Michael addition, with the catalyst's performance remaining stable over extended periods. uevora.pt

The benefits of using cinchonine catalysts in flow systems include:

Increased Efficiency: Shorter reaction times and higher throughput compared to batch processes. uevora.ptacs.org

Enhanced Selectivity: Precise control over conditions can lead to improved yields and enantioselectivities. uevora.pt

Improved Safety: The small reaction volumes inherent to flow reactors minimize risks associated with hazardous reagents or exothermic reactions. galchimia.com

Automation: Flow reactors can be integrated into fully automated synthesis platforms. nih.govgla.ac.uk These systems can control reagent delivery, reaction conditions, and even in-line analysis, enabling rapid optimization and the construction of chemical libraries with minimal human intervention. anr.frrsc.org

The table below details examples of flow systems utilizing Cinchona alkaloid-derived catalysts.

Catalyst SystemReactor TypeReactionKey Findings
Cinchonidine-modified Pt/Al₂O₃Continuous-flow fixed-bed reactor (CFBR)Asymmetric HydrogenationDemonstrated the feasibility of heterogeneous asymmetric hydrogenation in a CFBR, though some catalyst leaching was observed over time. researchgate.net
Supported-quinine-squaramidePacked-bed flow reactor (Syrris Asia setup)Michael AdditionRan continuously for 17 hours, affording 5.3 g of product with 89% yield and 97% ee. uevora.pt
Cinchonidine-derived phase transfer catalystContinuous stirred-tank reactor (CSTR)Asymmetric BenzylationSuccessfully produced tertiary amino acid derivatives, demonstrating the applicability in liquid-liquid phase transfer catalysis. mdpi.com

These developments are paving the way for more efficient and automated manufacturing processes in the pharmaceutical and fine chemical industries. acs.org

Novel Derivatization Strategies for Enhanced Catalytic Performance

The catalytic performance of cinchonine is not static; it can be significantly enhanced and tuned through strategic chemical modification. The inherent structure of the cinchonine alkaloid, with its C9-hydroxyl group, quinuclidine (B89598) nitrogen, quinoline (B57606) ring, and vinyl group, offers multiple sites for derivatization. researchgate.net These modifications can alter the catalyst's steric and electronic properties, leading to improved activity, selectivity, and substrate scope. nih.gov

Key derivatization strategies include:

Modification of the C9-Hydroxyl Group: This is one of the most common strategies, where the hydroxyl group is converted into an ether or ester, or used as an anchoring point for larger functional groups. This modification is crucial for creating bifunctional catalysts.

Bifunctional Catalysts: Derivatives that incorporate a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group, alongside the basic quinuclidine nitrogen have proven to be highly effective. uevora.pt These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high enantioselectivity in reactions like Michael additions. uevora.pt

Modification of the Vinyl Group: Hydrogenation of the vinyl group can lead to "dihydro" derivatives. In some cases, complete removal of the vinyl group has been shown to create a more accessible catalytic pocket, resulting in significantly improved enantioselectivity and catalytic efficiency. nih.gov

Quaternization of the Quinuclidine Nitrogen: The tertiary amine of the quinuclidine moiety can be quaternized to create chiral phase-transfer catalysts. These are widely used in asymmetric alkylations and other reactions under biphasic conditions. uevora.ptresearchgate.net

Dimerization: Linking two cinchonine molecules together through various spacer units has led to a class of highly effective "dimeric" catalysts. These catalysts often exhibit superior enantioselectivity compared to their monomeric counterparts, particularly in phase-transfer reactions. nih.gov

A study comparing pseudoenantiomeric catalysts derived from different cinchona alkaloids highlighted the dramatic effect of structural modification. While catalysts derived from quinine (B1679958) and cinchonidine (B190817) were often less efficient, a modified quinine catalyst with its vinyl group removed (epiQ-1) demonstrated significantly improved performance in the reaction of trifluoromethyl imines, affording products with excellent yields and enantioselectivities. nih.gov

CatalystModel ReactionYieldEnantiomeric Excess (ee)
Quinine-derived catalyst (Q-1 )Reaction of imine 1A with enal 7a 32%63% nih.gov
"Vinyl deleted" catalyst (vdQ-1 )Reaction of imine 1A with enal 7a 92%90% nih.gov
epi-Quinine-derived catalyst (epiQ-1 )Reaction of imine 1A with isatin (B1672199) derivative 3a 96%95% nih.gov

These derivatization strategies showcase the remarkable tunability of the Cinchona alkaloid scaffold, allowing for the rational design of catalysts optimized for specific asymmetric transformations. researchgate.netacs.org

Exploration of Cinchonine Sulfate in Materials Science (e.g., Molecular Ferroelectrics)

Beyond its role in catalysis, the unique structural and chemical properties of cinchonine are being harnessed in the field of materials science, particularly in the design of molecular ferroelectrics. mdpi.com Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, making them useful in a range of applications, including data storage, sensors, and actuators.

The cinchonine molecule is a promising candidate for building ferroelectric materials for several reasons. mdpi.com It is a chiral molecule, and its structure contains a polar quinuclidine fragment, which is a key source of the dipolar moments necessary for ferroelectricity. mdpi.comresearchgate.net When cinchonine is protonated to form the cinchoninium cation, it can be combined with metal-halide anions to create chiral metal-organic complexes. mdpi.com

Researchers have successfully synthesized and characterized such complexes, demonstrating their potential as molecular ferroelectrics. For example, compounds prepared by reacting the cinchoninium cation (Cn) with zinc(II) chloride and zinc(II) bromide resulted in crystals with the formulas [CnZnCl₃]·MeOH and [CnZnBr₃]·MeOH, respectively. mdpi.com

Key findings for these materials include:

Crystal Structure: Both compounds crystallize in the polar space group P2₁, which is a prerequisite for ferroelectricity. mdpi.com

Ferroelectric Properties: Macroscopic ferroelectricity was confirmed for the [CnZnCl₃]·MeOH complex through polarization-voltage measurements at room temperature. mdpi.com

Thermal Stability: The materials were found to be crystalline and stable up to 463 K (190 °C), indicating their robustness. mdpi.com

This research confirms that natural alkaloids from the Cinchona family are highly suitable building blocks for the design of new, single-component, and metal-organic molecular ferroelectrics. mdpi.comresearchgate.net This emerging area of research could lead to the development of novel, lead-free, and potentially biocompatible ferroelectric materials derived from a renewable resource. researchgate.net

CompoundCrystal SystemSpace GroupKey Property
[CnZnCl₃]·MeOHMonoclinicP2₁Exhibits macroscopic ferroelectricity at room temperature mdpi.com
[CnZnBr₃]·MeOHMonoclinicP2₁Isostructural with the chloride analog; suitable for ferroelectric design mdpi.com

Q & A

Q. How can researchers integrate interdisciplinary approaches to study cinchonine sulfate’s environmental impact?

  • Methodological Answer :

Life Cycle Assessment (LCA) : Quantify ecotoxicity using OECD guidelines for algae/daphnia assays.

Multi-Omics Integration : Pair metabolomics (plant uptake studies) with transcriptomics (microbial degradation pathways).

Collaborative Reporting : Publish in open-access journals with interdisciplinary focus and detailed supplementary methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.